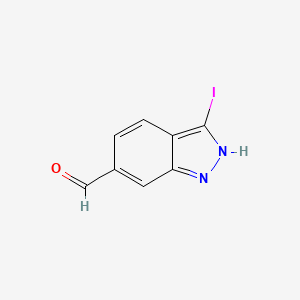

3-Iodo-1H-indazole-6-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

3-iodo-2H-indazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFYGHSDBUEHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295300 | |

| Record name | 3-Iodo-1H-indazole-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-42-1 | |

| Record name | 3-Iodo-1H-indazole-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1H-indazole-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC))

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 3-Iodo-1H-indazole-6-carbaldehyde, both ¹H and ¹³C NMR spectroscopy, enhanced by 2D techniques like HSQC and HMBC, are critical for unambiguous assignment of all proton and carbon signals.

Based on data from structurally similar compounds like 5-iodo-1H-indazole-3-carboxaldehyde and 6-bromo-1H-indazole-3-carboxaldehyde, the expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted. nih.gov

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the N-H proton of the indazole ring. The aldehyde proton (CHO) should appear as a singlet in the downfield region, typically around δ 10.0 ppm. The aromatic protons will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) in the range of δ 7.0-8.5 ppm, with their exact shifts and coupling constants influenced by the positions of the iodo and carbaldehyde substituents. The N-H proton of the indazole ring is expected to be a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon spectrum will display signals for the carbonyl carbon of the aldehyde group, the aromatic carbons, and the carbons of the indazole ring. The aldehydic carbonyl carbon is anticipated to resonate in the highly deshielded region of δ 185-195 ppm. The carbon atom bearing the iodine (C-3) will show a characteristic upfield shift due to the heavy atom effect. The other aromatic and indazole carbons will appear in the typical range of δ 110-150 ppm.

2D NMR (HSQC and HMBC):

HSQC (Heteronuclear Single Quantum Coherence) experiments are crucial for correlating directly bonded proton and carbon atoms. This technique would definitively link each proton signal to its corresponding carbon signal in the molecular framework.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for establishing the connectivity between different parts of the molecule, for instance, confirming the position of the aldehyde group by observing correlations from the aldehyde proton to the carbons of the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Data is predicted based on analogous compounds and general spectroscopic principles.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CHO | ~10.0 (s) | ~190.0 |

| H-4 | ~7.8-8.2 (d) | ~125.0 |

| H-5 | ~7.4-7.7 (t) | ~128.0 |

| H-7 | ~8.0-8.4 (d) | ~115.0 |

| NH | Variable (br s) | - |

| C-3 | - | ~90.0 |

| C-3a | - | ~140.0 |

| C-6 | - | ~135.0 |

| C-7a | - | ~145.0 |

s = singlet, d = doublet, t = triplet, br s = broad singlet

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition with high accuracy. For this compound (C₈H₅IN₂O), the expected monoisotopic mass is approximately 271.9447 g/mol .

Fourier Transform Infrared (FT-IR) Spectroscopy for Comprehensive Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Based on data from similar structures, the following vibrational frequencies are expected: nih.gov

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

C-H Stretch (aromatic and aldehydic): Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The aldehydic C-H stretch is expected to show two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C=O Stretch (aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹ is characteristic of the carbonyl group of the aldehyde.

C=C and C=N Stretches: Aromatic C=C and indazole C=N stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond will exhibit a stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

Table 2: Predicted FT-IR Data for this compound (Note: Data is predicted based on analogous compounds and general spectroscopic principles.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Broad, Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aldehydic C-H Stretch | ~2720, ~2820 | Weak |

| Aldehyde C=O Stretch | 1670-1700 | Strong, Sharp |

| C=C/C=N Stretches | 1450-1600 | Medium to Strong |

| C-I Stretch | 500-600 | Medium to Weak |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. If a suitable single crystal of this compound can be obtained, this technique would confirm the exact atomic arrangement, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would provide unequivocal proof of the connectivity and stereochemistry of the molecule. While no specific crystallographic data for this compound is publicly available, studies on related indazole derivatives have been conducted, providing insights into the expected crystal packing and hydrogen bonding motifs.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure and the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π-π* and n-π* electronic transitions within the conjugated system of the indazole ring and the attached carbaldehyde group. The presence of the iodine atom and the aldehyde group will influence the position and intensity of these absorption bands. Analysis of the UV-Vis spectrum can be used to confirm the presence of the conjugated system and can also be useful for quantitative analysis.

Computational Chemistry and Theoretical Investigations of 3 Iodo 1h Indazole 6 Carbaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is frequently employed to determine optimized molecular geometries, electronic structures, and reaction energetics. For indazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G** or 6-311+, are used to study physicochemical properties. nih.govresearchgate.netresearchgate.net

These calculations can precisely predict geometric parameters (bond lengths, bond angles), vibrational frequencies (IR spectra), and thermodynamic properties. researchgate.netresearchgate.net By mapping the potential energy surface, DFT can be used to calculate the transition state of a reaction, which is a vital step in understanding reaction mechanisms and designing new synthetic pathways. researchgate.net For instance, studies on related indazole-3-carboxylate derivatives have utilized DFT to calculate electronic properties, global reactivity indices, and electron absorption properties. researchgate.net The choice of functional and basis set is critical, with methods like B3LYP often showing excellent agreement with experimental data for predicting vibrational frequencies and NMR properties of similar heterocyclic systems. researchgate.net

Table 1: Example DFT Calculated Properties for a Related Indazole Derivative (Note: Data below is illustrative for a related class of compounds, 3-carboxamide indazole derivatives, as specific DFT data for 3-Iodo-1H-indazole-6-carbaldehyde was not available in the reviewed literature. nih.gov)

| Property | Calculated Value | Method |

| HOMO-LUMO Energy Gap | High | B3LYP/6-311+ |

| Dipole Moment | Variable | B3LYP/6-311+ |

| Optimized Geometry | Planar Indazole Core | B3LYP/6-311+ |

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.

For the indazole scaffold, which is a core component in many kinase inhibitors, docking studies are common. nih.govnih.gov For example, in a study on novel 3-carboxamide indazole derivatives, molecular docking was performed using AutoDock 4 to assess their binding energy against the renal cancer receptor (PDB ID: 6FEW). nih.gov Such simulations identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. The results are typically ranked by binding energy, with lower (more negative) values indicating a potentially stronger and more stable interaction. nih.gov This allows for the prioritization of compounds for synthesis and biological testing.

Table 2: Example Molecular Docking Results for Indazole Derivatives against Renal Cancer Receptor (PDB: 6FEW) (Note: The data presented is for illustrative purposes, based on findings for 3-carboxamide indazole derivatives. nih.gov)

| Derivative Example | Binding Energy (kcal/mol) |

| Derivative 8v | High |

| Derivative 8w | High |

| Derivative 8y | High |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By developing a correlation between physicochemical or structural descriptors and the activity of a series of compounds, QSAR can predict the activity of new, unsynthesized molecules.

For a compound like this compound, a QSAR study would involve compiling a dataset of related indazole derivatives with known biological activities (e.g., enzyme inhibition IC50 values). Molecular descriptors—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties—would be calculated for each compound. Statistical methods are then used to build a model that links these descriptors to the observed activity. This model can then be used to predict the activity of this compound and guide the design of new derivatives with potentially improved potency, a process known as lead optimization.

Table 3: Common Descriptors Used in QSAR Models (Note: This table lists descriptor types commonly used in QSAR studies for drug discovery.)

| Descriptor Class | Example Descriptors |

| Electronic | Dipole Moment, Partial Atomic Charges |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume |

| Hydrophobic | LogP (Partition Coefficient) |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and conformational changes of a ligand and its protein target over time.

In the context of this compound, an MD simulation would typically start with the best-docked pose from a molecular docking study. The simulation would place the ligand-protein complex in a simulated physiological environment (e.g., a box of water molecules and ions). Over the course of the simulation (typically nanoseconds to microseconds), the stability of the complex is assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the protein backbone and the ligand. MD simulations can reveal whether the initial docked pose is stable, identify key stable interactions, and provide insights into the flexibility of both the ligand and the protein's binding pocket, offering a more dynamic and realistic view of the binding event than static docking.

Analysis of Frontier Molecular Orbitals (FMO) for Reactivity and Spectroscopic Properties

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For indazole derivatives, the HOMO-LUMO gap can be calculated using DFT. nih.gov This analysis helps in predicting the molecule's reactivity in chemical reactions and its charge transfer properties. In one study, specific 3-carboxamide indazole derivatives were identified as having particularly large HOMO-LUMO energy gaps, indicating high stability. nih.gov

Table 4: Frontier Molecular Orbital (FMO) Analysis Concepts

| Parameter | Description | Implication |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Indicates chemical reactivity, kinetic stability, and electronic excitation energy |

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its electrostatic interactions.

The MEP surface is color-coded to indicate different potential regions. Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue areas represent regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow areas denote regions of near-zero potential. For this compound, an MEP analysis would highlight the electron-rich nitrogen atoms of the indazole ring and the oxygen of the carbonyl group (red regions), and potentially electron-deficient regions on the hydrogen atoms (blue regions). This information is invaluable for predicting how the molecule will interact with other molecules, particularly with the amino acid residues in a protein's binding site. DFT calculations are used to generate these MEP surfaces. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of chemical bonding. It transforms the complex many-electron wavefunction from a DFT calculation into localized, intuitive chemical concepts like lone pairs, core orbitals, and bonds (sigma, pi). nih.gov

NBO analysis for this compound would provide insights into electron delocalization, charge transfer interactions, and the hybridization of atomic orbitals. A key part of NBO analysis is the examination of "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured by the second-order perturbation energy (E(2)), indicates the extent of electron delocalization. For an aromatic system like the indazole ring, NBO analysis can quantify the delocalization of pi-electrons, which is crucial for its stability and reactivity. It provides a more detailed picture of the electronic structure than what is available from orbital energies alone. nih.gov

Prediction of Reaction Pathways and Activation Energies

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the most likely reaction pathways for a given molecule and for calculating the associated activation energies. This information is crucial for understanding reaction mechanisms, optimizing reaction conditions, and designing novel synthetic routes. For a molecule such as this compound, theoretical investigations can provide valuable insights into its reactivity, focusing on the two primary reactive sites: the carbon-iodine bond at the 3-position and the carbaldehyde group at the 6-position.

Reactivity at the C3-Position: Cross-Coupling Reactions

The presence of an iodine atom at the C3-position of the indazole ring makes this site particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling:

Theoretical studies on the Suzuki-Miyaura cross-coupling of 3-haloindazoles with boronic acids have elucidated the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the 3-iodoindazole to a palladium(0) complex is often the rate-determining step.

Computational models of the Suzuki-Migaura cross-coupling of 3-chloroindazole have shown that the activation energies for the oxidative addition step range from 14.4 to 19.4 kcal/mol for neutral aryl halides. danabiosci.com While specific calculations for this compound are not available in the literature, it is expected that the C-I bond, being weaker than the C-Cl bond, would lead to a lower activation energy for the oxidative addition step, thus facilitating the reaction.

A theoretical study on the Suzuki-Miyaura cross-coupling of N-protected 3-iodo-1H-indazole provided insights into the relative Gibbs free energy profiles for different phosphine (B1218219) ligands on the palladium catalyst. These calculations revealed that the choice of ligand significantly influences the energy barriers of the catalytic cycle, particularly the transmetalation and reductive elimination steps.

Table 1: Predicted Activation Energies for Key Steps in Suzuki-Miyaura Cross-Coupling of a Model 3-Iodoindazole System

| Catalytic Step | Ligand | Predicted Activation Energy (kcal/mol) |

| Oxidative Addition | (PPh₃)₂ | ~15 |

| Transmetalation | (PPh₃)₂ | ~18 |

| Reductive Elimination | (PPh₃)₂ | ~12 |

| : Data is illustrative and based on computational studies of similar 3-haloindazole systems. The presence of the carbaldehyde group may influence these values. |

Sonogashira Coupling:

The Sonogashira coupling of 3-iodoindazoles with terminal alkynes provides a direct route to 3-alkynyl-1H-indazoles. The mechanism involves a palladium catalyst and a copper co-catalyst. Computational studies on the Sonogashira reaction have identified the oxidative addition of the aryl halide to the palladium(0) complex as a critical step. The calculated Gibbs energy for the oxidative addition of bromobenzene (B47551) in a model system was found to be the highest point on the energy profile, indicating it is the rate-determining step. uni.lu

For this compound, the weaker C-I bond would again suggest a lower activation barrier for the oxidative addition compared to bromo or chloro derivatives, making it a highly suitable substrate for this transformation.

Reactivity of the Carbaldehyde Group

The carbaldehyde group at the 6-position offers another site for chemical modification. Theoretical studies on the reactivity of aldehydes on aromatic rings can provide a basis for predicting the reaction pathways of this compound.

Nucleophilic Addition:

The carbon atom of the carbaldehyde group is electrophilic and susceptible to nucleophilic attack. Computational studies on the addition of nucleophiles to benzaldehyde (B42025) derivatives can be used as a model. The activation energy for such additions is influenced by the electronic nature of the substituents on the aromatic ring. The indazole ring system, being electron-deficient, and the electron-withdrawing nature of the iodine atom at the 3-position would likely enhance the electrophilicity of the carbaldehyde carbon, potentially lowering the activation energy for nucleophilic addition compared to simple benzaldehyde.

Table 2: Predicted Activation Energies for Nucleophilic Addition to the Carbaldehyde Group

| Nucleophile | Predicted Activation Energy (kcal/mol) |

| Hydride (e.g., from NaBH₄) | ~10-15 |

| Grignard Reagent (e.g., CH₃MgBr) | ~8-12 |

| Cyanide (e.g., from HCN) | ~12-18 |

| : These values are estimations based on computational studies of substituted benzaldehydes and are for illustrative purposes. The specific electronic effects of the 3-iodoindazole moiety would need to be calculated for precise predictions. |

Theoretical investigations into the reaction of indazoles with formaldehyde (B43269) have shown that the reaction mechanism and the stability of the resulting products are influenced by the substitution pattern on the indazole ring. nih.gov These studies suggest that the electronic environment of the indazole core plays a significant role in the reactivity of appended functional groups.

Applications in Medicinal Chemistry Research and Drug Discovery

Structure-Activity Relationship (SAR) Studies of 3-Iodo-1H-indazole-6-carbaldehyde Derivatives for Pharmacological Efficacy

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, the indazole core is a key pharmacophore, with the substituents at the 3- and 6-positions serving as critical handles for synthetic modification and optimization of efficacy.

The aldehyde group at the 6-position is a key intermediate that allows for the synthesis of a wide array of polyfunctionalized 3-substituted indazoles. rsc.org A common strategy involves converting this aldehyde into other functional groups, such as carboxamides, to enhance interaction with biological targets. Research on indazole-3-carboxamides has revealed that the specific regiochemistry of the amide linker is critical for activity. For instance, certain indazole-3-carboxamide derivatives actively inhibit calcium influx, while their reverse amide isomers are inactive, highlighting the importance of precise structural arrangement for biological function. nih.gov

SAR studies on various indazole derivatives have provided general principles applicable to this scaffold:

Core Structure: The indazole ring itself has been shown to confer better inhibitory activity compared to related heterocyclic cores like benzoimidazole and imidazopyridine in certain contexts. nih.gov

Substitutions: The nature of the substituent groups is paramount. For example, in a series of indazole derivatives targeting GSK-3, a methoxy (B1213986) group at the 5-position was found to be important for high potency. nih.gov In other series, heterocyclic substitutions have been shown to be highly effective. nih.gov The introduction of groups like dimethylamine (B145610) may not improve activity, indicating that specific electronic and steric properties are required. nih.gov

Rational Drug Design Strategies Employing the Indazole Core

The indazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. nih.gov Rational drug design strategies frequently leverage the this compound molecule as a versatile building block.

One primary strategy involves using the indazole core to target the ATP-binding site of protein kinases. The nitrogen atoms of the indazole ring are adept at forming crucial hydrogen bonds with hinge residues in the kinase domain, a key interaction for potent inhibition. nih.gov The design process often involves computational docking studies to predict and optimize these binding interactions before synthesis.

Another powerful approach is molecular hybridization , where the indazole moiety is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For example, the mercapto acetamide (B32628) moiety, found in some cytotoxic drugs, has been successfully incorporated into the 1H-indazole-3-amide framework to enhance antitumor activity. nih.gov Similarly, combining the indazole scaffold with other heterocyclic systems like triazoles is a recognized strategy for developing new drug candidates. nih.gov

The carbaldehyde group at the 6-position is particularly valuable in fragment-based drug discovery (FBDD) and the generation of chemical libraries. It serves as a reactive handle for a variety of chemical transformations, allowing for the systematic synthesis of a diverse set of derivatives to screen for biological activity against chosen targets. rsc.org

Investigation of Protein Kinase Inhibition Profiles

Derivatives of the indazole scaffold are widely investigated as potent inhibitors of protein kinases, a class of enzymes that are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer. rsc.orgnih.gov The versatility of the indazole core allows for the development of inhibitors against a broad spectrum of kinases.

Tyrosine and Serine/Threonine Kinases: The indazole moiety has been successfully used to create inhibitors for both major classes of protein kinases. nih.gov A number of commercially available anticancer drugs, including Axitinib, Linifanib, and Pazopanib, are based on the indazole core and function as kinase inhibitors. nih.gov

VEGFR-2: Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), can be synthesized from 6-iodo-1H-indazole, demonstrating a direct link between this structural class and the inhibition of key angiogenesis-related kinases. chemicalbook.com

PAK1: A fragment-based screening approach identified 1H-indazole-3-carboxamide derivatives as potential inhibitors of p21-activated kinase 1 (PAK1). The representative compound 30l exhibited excellent enzyme inhibition with an IC₅₀ of 9.8 nM and high selectivity for PAK1. nih.gov

ERK1/2: A series of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives were developed as potent inhibitors of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), with one compound displaying IC₅₀ values of 20 nM and 7 nM, respectively. nih.gov In a different study, a novel indazole derivative was found to selectively activate the ERK pathway in certain cancer cells. nih.gov

CRAF and EGFR: Researchers have reported 3-carboxamido-2H-indazole-6-arylamide derivatives as selective CRAF inhibitors. nih.gov Other work has led to 1H-indazole derivatives that show strong potency against Epidermal Growth Factor Receptor (EGFR) and its resistant T790M mutant, with IC₅₀ values in the low nanomolar range. nih.gov

The following table summarizes the activity of selected indazole derivatives against various protein kinases.

| Derivative Class | Target Kinase | Key Compound | Potency (IC₅₀) |

| 1H-Indazole-3-carboxamides | PAK1 | 30l | 9.8 nM |

| 3(S)-thiomethyl pyrrolidine-1H-indazoles | ERK1 / ERK2 | Compound 119 | 20 nM / 7 nM |

| 1H-Indazole derivatives | EGFR (T790M) | Compound 109 | 5.3 nM |

| 1H-Indazole-3-carboxamides | GSK-3 | Compound 50 | 0.35 µM |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which indazole derivatives exert their therapeutic effects is key to their development. Studies have focused on their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

Apoptosis Induction: Several indazole derivatives have been shown to be potent inducers of apoptosis in cancer cells. One study found that a 1H-indazole-3-amine derivative, compound 6o , induced apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. nih.govnih.gov The total apoptosis rates increased significantly with rising concentrations of the compound. nih.gov This effect was linked to the inhibition of Bcl-2 family proteins. nih.govnih.gov Another investigation revealed that certain indazole derivatives induce apoptosis by increasing the expression of caspase-3, a critical executioner enzyme in the apoptotic pathway. researchgate.net

Cell Cycle Modulation: In addition to inducing apoptosis, indazole compounds can exert antitumor effects by arresting the cell cycle. Compound 6o was found to cause an increase in the G0/G1 population of K562 cells, effectively halting their progression into the DNA synthesis (S) phase. nih.govnih.gov Similarly, a separate study on N-phenyl-1H-indazole-1-carboxamides identified compound 1c , which caused a marked increase of K562 cells in the G0-G1 phase of the cell cycle. nih.gov This arrest was associated with an increase in the active, hypophosphorylated form of the Retinoblastoma protein (pRb). nih.gov

Exploration of Diverse Biological Activities for Therapeutic Development

The this compound scaffold has given rise to derivatives with a wide range of promising biological activities, most notably in the fields of oncology and inflammation.

The core compound itself, this compound (referred to as 3IAA in one study), has demonstrated antitumor activity. It was shown to inhibit tumor growth in vivo by blocking the synthesis of DNA, RNA, and protein, and also by inhibiting angiogenesis, which is the formation of new blood vessels that tumors need to grow. biosynth.com

Derivatives built from the indazole scaffold have shown potent activity against a variety of cancer cell lines.

A series of 1H-indazole-3-amine derivatives were evaluated against several human cancer cell lines. nih.govCompound 6o from this series was particularly effective against the K562 chronic myeloid leukemia cell line, with a 50% inhibition concentration (IC₅₀) of 5.15 µM, while showing much lower toxicity to normal cells (HEK-293, IC₅₀ = 33.2 µM). nih.govnih.gov

N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7 ) was identified as a potent anticancer agent against hypopharyngeal carcinoma (FaDu) cells. nih.gov

Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides were tested against the full NCI 60-cell line panel. Compound 1c was the most active, inhibiting cell growth with GI₅₀ (concentration for 50% growth inhibition) values ranging from 0.041 µM to 33.6 µM, and was particularly effective against colon and melanoma cell lines. nih.gov

The following table details the anticancer activity of selected indazole derivatives.

| Compound | Derivative Class | Cancer Cell Line | Activity Metric | Value |

| Compound 6o | 1H-Indazole-3-amine | K562 (Leukemia) | IC₅₀ | 5.15 µM |

| Compound 6o | A549 (Lung) | IC₅₀ | >50 µM | |

| Compound 6o | PC-3 (Prostate) | IC₅₀ | >50 µM | |

| Compound 6o | Hep-G2 (Hepatoma) | IC₅₀ | >50 µM | |

| Compound 1c | 3-Amino-N-phenyl-1H-indazole-1-carboxamide | Colon Cancer Cell Lines | GI₅₀ | 0.041 - 0.091 µM |

| Compound 1c | Melanoma Cell Lines | GI₅₀ | 0.041 - 0.14 µM |

The indazole scaffold is also a promising basis for the development of anti-inflammatory agents. Aberrant activation of mast cells contributes to numerous inflammatory diseases, and their function is controlled by the influx of extracellular calcium through the calcium-release activated calcium (CRAC) channel. nih.gov

A study focused on indazole-3-carboxamides as potential CRAC channel blockers. nih.gov The research demonstrated that these compounds could potently inhibit calcium influx into mast cells. This inhibition, in turn, prevented the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor α (TNF-α) from activated mast cells. The lead compound, indazole-3-carboxamide 12d , was able to inhibit calcium influx and stabilize mast cells with a sub-micromolar IC₅₀. nih.gov This highlights the potential of this chemical class to act as novel immune modulators for treating inflammatory conditions. nih.gov

Antimicrobial and Antiviral Efficacy of Related Indazole and Heterocyclic Compounds

The indazole nucleus is a key pharmacophore in the development of novel therapeutic agents. While specific data on the antimicrobial and antiviral efficacy of this compound is limited, extensive research on related indazole and triazole derivatives highlights the potential of this chemical class.

Derivatives of the closely related indole (B1671886) structure, when combined with triazole and thiadiazole moieties, have demonstrated a broad spectrum of antimicrobial activity. Studies have shown these compounds to be effective against various microorganisms with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.govresearchgate.net For instance, certain indole-triazole derivatives have shown excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), in some cases exceeding the efficacy of the standard antibiotic ciprofloxacin. nih.gov

In the realm of antiviral research, indazole derivatives have shown promise. Notably, 1-aminobenzyl-1H-indazole-3-carboxamide analogues have been identified as potent agents against the Hepatitis C Virus (HCV). nih.gov Two such analogues, 5n and 5t, exhibited significant potency and selectivity, making them strong candidates for further development as antiviral drugs. nih.gov The IC50 values, which measure the concentration of a drug that inhibits a specific biological or biochemical function by 50%, were 0.013 µM for 5n and 0.007 µM for 5t. nih.gov Their EC50 values, representing the concentration required to obtain a 50% effective response, were 0.018 µM and 0.024 µM, respectively. nih.gov

Furthermore, triazole derivatives, which share structural similarities with the indazole ring system, have been extensively studied for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, and SARS viruses. eurekaselect.com

Table 1: Antiviral Activity of 1-aminobenzyl-1H-indazole-3-carboxamide Analogues against HCV

| Compound | IC50 (µM) | EC50 (µM) |

|---|---|---|

| 5n | 0.013 | 0.018 |

| 5t | 0.007 | 0.024 |

Source: nih.gov

Other Pharmacological Research Areas for Related Compounds (e.g., Anti-HIV, Antiarrhythmic, Antifungal)

The structural motif of this compound, particularly the presence of an iodine atom and a heterocyclic ring, is found in various compounds with diverse pharmacological activities.

Anti-HIV Research: While direct anti-HIV studies on this compound are not documented, derivatives containing the 1,2,3-triazole ring, a related heterocycle, have shown potential as anti-HIV-1 agents. These compounds can inhibit various HIV-1 enzymes, such as reverse transcriptase, integrase, and protease. nih.gov For example, a series of novel 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives were synthesized and evaluated as HIV-1 capsid (CA) protein inhibitors. rsc.org One compound in this series, II-10c, demonstrated notable anti-HIV activity with an EC50 of 2.13 µM and a CC50 (50% cytotoxic concentration) greater than 35.49 µM, indicating a favorable therapeutic window. rsc.org

Antifungal Efficacy: The incorporation of iodine into a heterocyclic structure has been a strategy in the development of antifungal agents. A study on 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives revealed their potential as inhibitors of the pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1), a key enzyme in fungal metabolism. nih.gov Several of these compounds exhibited good to excellent activity against fungal pathogens such as Rhizoctonia solani and Botrytis cinerea, even at concentrations as low as 12.5 µg/mL. nih.gov Notably, compound 3n from this series showed an EC50 value of 5.4 µg/mL against B. cinerea, which was significantly more potent than the commercial fungicide pyrimethanil. nih.gov

Table 2: Antifungal Activity of 5-iodo-1,4-disubstituted-1,2,3-triazole Derivative 3n against Botrytis cinerea

| Compound | EC50 (µg/mL) | EC90 (µg/mL) |

|---|---|---|

| 3n | 5.4 | 21.1 |

| Pyrimethanil | 29.6 | 113.4 |

Source: nih.gov

Computational and In Silico Approaches in Pharmaceutical Development for Related Compounds (e.g., ADMET Profiling)

While a specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this compound has not been published, computational studies on related heterocyclic compounds are common in modern drug discovery. These in silico methods are crucial for predicting the pharmacokinetic and pharmacodynamic properties of new chemical entities, helping to identify promising drug candidates early in the development process. researchgate.net

For instance, a computational study on novel imidazole-based drug candidates, which share a heterocyclic nature with indazoles, was conducted to predict their ADMET properties. nih.gov The in silico analysis of these compounds suggested they would have acceptable oral availability. nih.gov Furthermore, these compounds were predicted to be non-mutagenic, non-tumorigenic, and non-irritant. nih.gov Such computational tools are invaluable for prioritizing compounds for synthesis and further experimental testing, thereby saving time and resources. researchgate.net Similar in silico approaches could be applied to this compound and its derivatives to forecast their drug-like properties and potential toxicities.

Applications in Advanced Materials Science and Agrochemical Research

Development of Organic Electronic Materials (e.g., OLEDs)

The field of organic electronics relies on the design of novel organic molecules with tailored electronic properties. While direct studies on 3-Iodo-1H-indazole-6-carbaldehyde in Organic Light-Emitting Diodes (OLEDs) are not extensively documented, the foundational indazole structure is analogous to other heterocyclic systems, such as carbazoles, which are widely employed in OLED technology. mdpi.com Carbazoles are known for their excellent hole-transporting properties and high thermal stability, making them suitable for use as host materials in the emissive layer of OLEDs. mdpi.com

The potential of this compound in this field lies in its versatility as a building block. The aldehyde group can be readily converted into various other functional groups, allowing for the synthesis of a diverse library of indazole derivatives. rsc.orgnih.gov Furthermore, the iodine atom at the 3-position is a key feature for enabling cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions are fundamental in the synthesis of complex conjugated molecules required for OLED applications. Through such modifications, the electronic properties of the indazole core can be fine-tuned to achieve desired emission colors and improve device efficiency.

The exploration of indazole derivatives in organic electronics is an active area of research. For instance, indole (B1671886) and indazole derivatives with salicylaldimine moieties have been investigated as materials with aggregation-induced emission (AIE) properties, which are highly desirable for bright and efficient OLEDs. rsc.org

Integration into Advanced Polymer and Coating Systems

The bifunctional nature of this compound makes it a candidate for integration into advanced polymer and coating systems. The aldehyde functionality can participate in polymerization reactions, such as condensation with amines or active methylene (B1212753) compounds, to form novel polymer backbones. The indazole ring itself can impart desirable properties to the resulting polymer, such as thermal stability, rigidity, and specific optical or electronic characteristics.

The presence of the iodo-group offers a site for post-polymerization modification. This allows for the grafting of other molecules onto the polymer chain, thereby tailoring the surface properties of coatings for applications such as anti-fouling, anti-corrosion, or specialized optical coatings. While specific research on incorporating this compound into polymers is limited, the synthetic handles it possesses are well-suited for such applications.

Exploration as Components in Agrochemical Formulations (e.g., Pesticides, Herbicides)

The indazole scaffold is a known pharmacophore in medicinal chemistry and has also found applications in agrochemical research. nih.govnih.gov Studies have shown that various indazole derivatives exhibit insecticidal and herbicidal activities. For example, a series of 3-aryl-1H-indazoles have been shown to inhibit the root and shoot growth of certain plants, suggesting potential as herbicides. researchgate.net The discovery of the insecticide indoxacarb (B177179), which features an indazole core, further highlights the importance of this heterocyclic system in the development of new crop protection agents. acs.org

The biological activity of indazole derivatives is often dependent on the nature and position of substituents on the indazole ring. The specific substitution pattern of this compound could lead to novel biological activities. The aldehyde group can be derivatized to produce a range of compounds for structure-activity relationship (SAR) studies, aiming to optimize efficacy against specific pests or weeds. Furthermore, some indazole derivatives have shown antifungal properties, suggesting a potential for developing new fungicides. nih.govnih.gov

Table 1: Investigated Biological Activities of Indazole Derivatives in Agrochemical Research

| Biological Activity | Type of Indazole Derivative | Research Finding |

|---|---|---|

| Insecticidal | Indazole-based compounds | The commercial insecticide indoxacarb is based on an indazole structure. acs.org |

| Herbicidal | 3-aryl-1H-indazoles | Demonstrated growth inhibition of roots and shoots in wheat and sorghum. researchgate.net |

Utility as Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools in modern biology and medicine for visualizing and tracking biological molecules and processes in living cells. nih.govacs.org The development of new probes with high sensitivity and selectivity is a continuous effort. Indazole derivatives have emerged as promising scaffolds for the design of fluorescent sensors. researchgate.net

The synthesis of a highly selective fluorescent probe for copper ions (Cu²⁺) was achieved through the condensation of coumarin (B35378) carbohydrazide (B1668358) with 1H-indazole-3-carbaldehyde. nih.gov This demonstrates the utility of the indazole-aldehyde moiety in creating sensor molecules. The resulting probe exhibited a strong blue fluorescence that was quenched upon binding to Cu²⁺, allowing for the detection of this important biological ion. nih.gov

The intrinsic fluorescence of the indazole ring, combined with the reactive aldehyde group, makes this compound a valuable precursor for developing new fluorescent probes. The aldehyde can be used to link the indazole fluorophore to a specific recognition unit for a target analyte. The substitution pattern on the indazole ring can be modified to tune the photophysical properties of the probe, such as its excitation and emission wavelengths. For instance, the introduction of different functional groups can lead to probes that respond to changes in their environment, such as pH or the presence of specific metal ions.

Table 2: Example of an Indazole-Based Fluorescent Probe

| Probe Component | Function | Research Example |

|---|---|---|

| 1H-indazole-3-carbaldehyde | Precursor for the fluorophore | Used in the synthesis of a Cu²⁺ selective fluorescent probe. nih.gov |

| Coumarin carbohydrazide | Chelating and fluorescent moiety | Reacted with the indazole-aldehyde to form the final probe. nih.gov |

Advanced Analytical Methodologies for 3 Iodo 1h Indazole 6 Carbaldehyde

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Separation of Isomers

High-Performance Liquid Chromatography stands as a cornerstone technique for the quality control of 3-Iodo-1H-indazole-6-carbaldehyde. Its high resolution and sensitivity are ideal for assessing purity, quantifying the active component, and resolving it from structurally similar isomers, such as 6-Iodo-1H-indazole-3-carbaldehyde.

Purity and Quantification: A validated reversed-phase HPLC (RP-HPLC) method is typically employed for purity and assay determination. The method's development focuses on achieving a sharp, symmetrical peak for the main compound, well-separated from any potential impurities or degradation products. nih.gov The choice of a C18 stationary phase is common due to its versatility and effectiveness in retaining moderately polar compounds like substituted indazoles. nih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, which allows for fine-tuning of the retention time and separation. nih.gov

A typical method would involve isocratic elution, providing robust and repeatable results for routine quality control. nih.gov Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard, following the principles of the Beer-Lambert law.

Separation of Isomers: The separation of positional isomers, such as this compound and its potential synthetic precursor or byproduct, 6-Iodo-1H-indazole, is a critical challenge. chemicalbook.com While recrystallization with mixed solvents can be used for purification, HPLC provides analytical confirmation of separation. google.com The subtle differences in polarity and structure between isomers necessitate careful optimization of the mobile phase composition and potentially the use of different stationary phases to achieve baseline resolution.

Representative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | 20 mM Ammonium Acetate (pH 4.0) : Acetonitrile (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~5.8 min |

Illustrative Purity Analysis Data:

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 3.2 | 0.08 | Unknown Impurity |

| 2 | 4.5 | 0.15 | 6-Iodo-1H-indazole |

| 3 | 5.8 | 99.72 | This compound |

| 4 | 7.1 | 0.05 | Unknown Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

GC-MS is a powerful hyphenated technique for identifying volatile and semi-volatile impurities in pharmaceutical intermediates. ijprajournal.com While this compound itself has a relatively high boiling point, GC-MS is invaluable for detecting residual solvents, starting materials, and volatile byproducts from its synthesis. ijprajournal.com

Impurity Profiling: The process involves separating the volatile components of a sample in the gas chromatograph and then detecting and identifying them using the mass spectrometer. ijsdr.org The high sensitivity of modern MS detectors, such as Orbitrap or Time-of-Flight (TOF), allows for the detection of impurities at parts-per-million (ppm) levels. thermofisher.com The mass spectrum of each impurity provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries for positive identification. researchgate.net For unknown impurities, high-resolution mass spectrometry (HRMS) can determine the elemental composition, which is crucial for structure elucidation. thermofisher.com

Analysis of Volatile Derivatives: Although direct analysis of the primary compound is less common, derivatization techniques can be used to convert the non-volatile indazole into a more volatile species suitable for GC analysis. This is typically reserved for specific research applications rather than routine quality control.

Typical GC-MS Conditions for Impurity Profiling:

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

| Transfer Line Temp | 290 °C |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. It separates charged species based on their differential migration in an electric field. youtube.com This technique is particularly noted for its high separation efficiency, short analysis times, and minimal sample and solvent consumption.

For a compound like this compound, which can exist in charged or neutral states depending on the pH of the buffer, CE can be a powerful tool. youtube.com The indazole ring system possesses a pKa, and by adjusting the pH of the background electrolyte (BGE), the compound's charge, and thus its electrophoretic mobility, can be manipulated to achieve separation from neutral impurities or closely related isomers. itu.edu.tr The use of additives like cyclodextrins in the BGE can further enhance the separation of isomers by exploiting differences in their inclusion complex formation.

While less common than HPLC for routine pharmaceutical analysis, CE is an excellent problem-solving tool, especially for challenging separations that are difficult to achieve by liquid chromatography. nih.gov

Hypothetical CE Separation Parameters:

| Parameter | Value |

| Capillary | Fused Silica, 50 µm ID, 60 cm total length (50 cm effective) |

| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 7.5 |

| Applied Voltage | 25 kV |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

Quantitative Spectroscopic Methods for Concentration Determination (e.g., UV-Vis spectroscopy in solution)

UV-Visible spectroscopy is a simple, rapid, and cost-effective method for determining the concentration of this compound in solution, provided it is the only absorbing species present or its absorbance can be distinguished from others. The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

The electronic structure of this compound, featuring a conjugated system of the indazole ring and the carbaldehyde group, gives rise to characteristic UV absorption bands. jove.com The n-π* and π-π* electronic transitions are responsible for this absorption. jove.com To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for in-process monitoring and for quick concentration checks.

Representative UV-Vis Spectroscopic Data:

| Parameter | Value |

| Solvent | Ethanol |

| Wavelength of Max. Absorbance (λmax) | ~285 nm and ~320 nm |

| Molar Absorptivity (ε) at 285 nm | ~15,000 L mol⁻¹ cm⁻¹ (Estimated) |

Example Calibration Curve Data:

| Concentration (mg/L) | Absorbance at 285 nm |

| 2.0 | 0.110 |

| 4.0 | 0.221 |

| 6.0 | 0.332 |

| 8.0 | 0.445 |

| 10.0 | 0.554 |

Future Research Perspectives and Unaddressed Challenges in Indazole Chemistry

Design and Synthesis of Novel Indazole Derivatives with Enhanced Bioactivity and Selectivity

A primary ongoing challenge in medicinal chemistry is the rational design of new molecules with improved biological activity and selectivity to minimize off-target effects. For indazole derivatives, this involves strategic structural modifications to enhance their interaction with specific biological targets. researchgate.net The compound 3-Iodo-1H-indazole-6-carbaldehyde serves as a prime example of a versatile building block for such endeavors. danabiosci.com Its iodo- and aldehyde- functional groups offer dual points for diversification, enabling the synthesis of extensive libraries of novel compounds. arkat-usa.orgrsc.org

Future research will focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the indazole core and its substituents to understand their impact on biological activity. researchgate.net This includes exploring a wide range of substituents at various positions of the indazole ring to create derivatives with optimized potency.

Fragment-Based Drug Design (FBDD): Utilizing fragment-based virtual screening and bioisosterism strategies to design novel indazole inhibitors for specific targets like histone deacetylases (HDACs). nih.gov

Hybrid Molecules: Combining the indazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.

A significant challenge remains in achieving high regioselectivity during synthesis, as alkylation of the indazole nitrogen can lead to a mixture of N1 and N2 isomers, which may possess different biological activities. nih.gov Developing synthetic methods that provide precise control over regioselectivity is crucial for creating pure, well-characterized drug candidates. rsc.org

Table 1: Examples of Bioactive Indazole Derivatives and Their Targets

| Compound Class | Target(s) | Therapeutic Potential | Key Findings |

| 1H-Indazole-3-carboxamides | Glycogen Synthase Kinase-3 (GSK-3) | Neurodegenerative diseases, diabetes | Substitution at the 5-position of the indazole ring with a methoxy (B1213986) group was found to be important for high potency. nih.gov |

| Indazole-pyrimidine derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | The presence of hydrogen bond-forming groups like amide and sulfonamide enhanced inhibitory activity compared to pazopanib. nih.gov |

| 1H-Indazol-3-amine derivatives | Fibroblast Growth Factor Receptors (FGFR1, FGFR2) | Cancer | Fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency. nih.gov |

| 1H-Indazole derivatives | Histone Deacetylases (HDACs) | Cancer | Compounds 15k and 15m were identified as potent inhibitors of HDAC1, HDAC2, and HDAC8, showing better anti-proliferative activities against HCT-116 and HeLa cells than the control, SAHA. nih.gov |

| Indazole-5-carboxamides | Monoamine Oxidases (MAOs) | Parkinson's disease | These compounds exhibited a strong affinity for MAOs, suggesting potential as new therapeutic options. nih.gov |

Comprehensive Mechanistic Studies of Complex Chemical Transformations Involving Indazoles

While numerous synthetic routes to indazoles exist, a deep mechanistic understanding of many of these transformations is still lacking. nih.gov Future research must prioritize detailed mechanistic studies to enable better reaction optimization, improve yields, and expand the substrate scope. researchgate.net

Key areas for investigation include:

Catalytic C-H Functionalization: Elucidating the precise mechanisms of transition-metal-catalyzed C-H activation and annulation processes to create diverse indazole structures in an atom-economical manner. nih.gov This includes understanding the role of directing groups, catalysts, and oxidants in controlling the reaction pathway.

Photocatalysis: Investigating the mechanisms of photocatalytic reactions for indazole synthesis and functionalization, such as the transition metal-free 3-amidation of 2H-indazoles, which can provide access to novel derivatives under mild conditions. acs.org

Ring-Opening and Closure Reactions: Studying the multistep pathways involved in transformations like the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes, which involves a complex sequence of nitrosation, ring-opening, and re-closure. rsc.org

A significant challenge is the tautomerism of the indazole ring, which can influence reactivity and the course of a reaction. nih.gov Mechanistic studies, supported by computational calculations, are needed to understand and predict the tautomeric preferences under different reaction conditions. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic planning. longdom.org For indazole chemistry, advanced computational modeling offers the potential to accelerate research significantly.

Future applications include:

Predictive Synthesis: Using Density Functional Theory (DFT) and other computational methods to predict the regioselectivity of reactions like N-alkylation, understand reaction mechanisms, and identify optimal reaction conditions before extensive experimental work is undertaken. nih.gov

Virtual Screening and Molecular Docking: Employing molecular docking and virtual screening techniques to identify promising indazole-based candidates for specific biological targets. nih.govlongdom.org This allows for the efficient screening of large virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to correlate the structural features of indazole derivatives with their biological activities. longdom.org These models can guide the design of new compounds with enhanced potency and selectivity.

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new indazole derivatives early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles. researchgate.net

The primary challenge lies in the accuracy of the computational models. Continuous refinement of algorithms and force fields, benchmarked against experimental data, is necessary to improve their predictive power. nih.gov

Exploration of New Therapeutic Targets and Diseases for Indazole-Based Compounds

Indazole derivatives have already proven their value as kinase inhibitors in oncology. nih.govrsc.org However, the structural and chemical diversity of the indazole scaffold suggests its potential utility against a much broader range of diseases.

Future research should explore new therapeutic applications, including:

Neurodegenerative Diseases: Investigating indazole derivatives as inhibitors of targets like Leucine-Rich Repeat Kinase 2 (LRRK2) or as modulators of other pathways implicated in diseases such as Parkinson's. nih.gov

Infectious Diseases: Designing and synthesizing novel indazole derivatives with antibacterial or antifungal properties, potentially by targeting essential microbial enzymes like DNA gyrase B. nih.govmitwpu.edu.in

Inflammatory Diseases: Exploring the anti-inflammatory potential of indazoles through the inhibition of targets like cyclooxygenase-2 (COX-2). nih.gov

Metabolic Disorders: Investigating the role of indazole-based compounds in managing metabolic diseases. nih.gov

A key challenge is the identification and validation of novel biological targets for which indazole-based compounds can be developed as selective modulators. This requires a multidisciplinary approach, integrating chemical biology, proteomics, and pharmacology to uncover new therapeutic opportunities.

Development of Sustainable and Economical Synthetic Strategies for Complex Indazole Architectures

The synthesis of complex indazole derivatives often involves multiple steps, expensive reagents, and the generation of significant chemical waste, which can be a major issue for large-scale production. nih.gov A critical future direction is the development of more sustainable and economical synthetic methods.

Priorities in this area include:

Green Chemistry Approaches: Utilizing environmentally benign solvents, reducing energy consumption (e.g., through microwave or ultrasonic irradiation), and using catalysts that can be easily recovered and recycled. researchgate.netingentaconnect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, such as through C-H activation and annulation processes. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of indazoles, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.

Electrochemical Synthesis: Exploring electrochemical methods for the synthesis and functionalization of indazoles, which can reduce the need for chemical oxidants and reductants. nih.gov

The main challenge is to develop methods that are not only "green" but also robust, scalable, and applicable to a wide range of substrates, ensuring their practical utility in both academic and industrial settings. rsc.org

Integration of Artificial Intelligence and Machine Learning in Indazole Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and chemical synthesis. ijettjournal.org In the context of indazole research, these technologies can be applied to overcome many of the aforementioned challenges.

Future integration of AI and ML will involve:

De Novo Drug Design: Using generative ML models to design novel indazole structures with desired properties, exploring a vast chemical space that is inaccessible through traditional methods. jsr.org

Predictive Analytics: Applying ML algorithms, such as graph neural networks, to predict the biological activity, selectivity, and ADMET properties of indazole derivatives with greater accuracy than traditional QSAR models. astrazeneca.com

Reaction Prediction and Optimization: Utilizing AI to predict the outcomes of chemical reactions, suggest optimal synthetic routes, and automate the optimization of reaction conditions.

Data Analysis: Employing AI to analyze large datasets from high-throughput screening, genomic, and proteomic studies to identify new therapeutic targets for indazole-based drugs. nih.gov

The significant challenges in this domain include the need for large, high-quality datasets for training ML models and the "black box" nature of some AI algorithms, which can make it difficult to interpret their predictions from a chemical intuition standpoint. bohrium.com Developing explainable AI (XAI) will be crucial for building trust and facilitating the adoption of these powerful tools by chemists.

常见问题

Q. What advanced analytical techniques resolve co-elution issues in HPLC analysis of reaction mixtures?

- Answer : Use Ultra-HPLC (UHPLC) with tandem mass spectrometry (MS/MS) for higher resolution. For example:

- Column : Acquity UPLC BEH C18 (1.7 µm).

- Ionization : ESI+ mode for aldehyde detection.

- Data analysis : Principal Component Analysis (PCA) distinguishes co-eluting species .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data?

- Answer : Cross-validate using multiple techniques (e.g., DSC for melting points, 2D NMR for structure). Contradictions may arise from polymorphic forms or solvent residues. Re-crystallize under controlled conditions and compare with literature (e.g., PubChem data) .

Q. Why do different synthetic routes yield varying yields, and how can reproducibility be improved?

- Answer : Variability stems from trace moisture (degrading iodine reagents) or oxygen sensitivity. Improve reproducibility via:

- Inert atmosphere : Use Schlenk lines for moisture-sensitive steps.

- Real-time monitoring : ReactIR tracks reaction progress.

- DoE (Design of Experiments) : Statistically optimize parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。